N-(4-chlorophenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide
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Overview
Description
N-(4-chlorophenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chlorophenyl group, a methylpyrimidinyl group, and a sulfanylbutanamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 4-chlorophenyl and 6-methylpyrimidin-4-yl intermediates. These intermediates are then coupled through a sulfanyl linkage to form the final compound. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process involves optimizing reaction parameters such as temperature, pressure, and reactant concentrations to achieve efficient production. Purification techniques like crystallization, distillation, and chromatography are employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-chlorophenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(4-chlorophenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a particular enzyme involved in a disease pathway, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(6-methylpyrimidin-4-yl)sulfanylacetamide
- N-(4-chlorophenyl)-2-(6-methylpyrimidin-4-yl)sulfanylpropionamide
- N-(4-chlorophenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanoic acid
Uniqueness
N-(4-chlorophenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structural features allow for diverse chemical modifications, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-(6-methylpyrimidin-4-yl)sulfanylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3OS/c1-3-13(21-14-8-10(2)17-9-18-14)15(20)19-12-6-4-11(16)5-7-12/h4-9,13H,3H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAWSVNUVNPUHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)Cl)SC2=NC=NC(=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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